4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester 4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18587324
InChI: InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-10-6-14(7-11-18)20-12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3
SMILES:
Molecular Formula: C16H30N2O3
Molecular Weight: 298.42 g/mol

4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18587324

Molecular Formula: C16H30N2O3

Molecular Weight: 298.42 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H30N2O3
Molecular Weight 298.42 g/mol
IUPAC Name tert-butyl 4-(piperidin-4-ylmethoxy)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-10-6-14(7-11-18)20-12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3
Standard InChI Key HROHVPZZDPLGJJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)OCC2CCNCC2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester, also known by its IUPAC name tert-butyl 4-(piperidin-4-ylmethoxy)piperidine-1-carboxylate, is a bicyclic amine derivative. The compound’s canonical SMILES representation is CC(C)(C)OC(=O)N1CCC(CC1)OCC2CCNCC2\text{CC(C)(C)OC(=O)N1CCC(CC1)OCC2CCNCC2}, reflecting its dual piperidine rings connected via a methoxy bridge. The tert-butyl ester group at the 1-position of the piperidine ring enhances steric protection, a common strategy in prodrug design to improve metabolic stability .

Table 1: Molecular Identity of the Compound

PropertyValue
Molecular FormulaC16H30N2O3\text{C}_{16}\text{H}_{30}\text{N}_{2}\text{O}_{3}
Molecular Weight298.42 g/mol
IUPAC Nametert-butyl 4-(piperidin-4-ylmethoxy)piperidine-1-carboxylate
CAS Number879883-54-2
PubChem CID58808171

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step reactions under controlled conditions. A representative procedure begins with the protection of a piperidine precursor using a tert-butyloxycarbonyl (Boc) group, followed by functionalization at the 4-position. For example, a Boc-protected piperidine intermediate may undergo nucleophilic substitution or coupling reactions to introduce the piperidin-4-ylmethoxy moiety.

Key steps include:

  • Protection: The primary amine group of piperidine is protected using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in dichloromethane (DCM) under inert atmosphere .

  • Functionalization: Introduction of the methoxy-linked piperidine group via Mitsunobu or alkylation reactions, often requiring catalysts such as palladium complexes .

  • Deprotection and Purification: Removal of the Boc group under acidic conditions, followed by column chromatography to isolate the final product .

Reaction Optimization

Reaction yields and purity depend critically on solvent choice, temperature, and catalyst selection. For instance, the use of triethylamine as a base in DCM at room temperature has been reported to achieve quantitative yields in analogous syntheses . inert atmospheres (e.g., nitrogen or argon) are essential to prevent oxidation of sensitive intermediates.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents such as DCM and tetrahydrofuran (THF), with limited solubility in water due to its hydrophobic tert-butyl group. Stability studies suggest that the Boc group remains intact under neutral or mildly acidic conditions but hydrolyzes in strong acids, releasing the free amine .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra typically show resonances for the tert-butyl group at δ\delta 1.47 ppm (9H, s), piperidine protons between δ\delta 1.69–3.20 ppm, and methoxy-linked protons at δ\delta 3.20–4.28 ppm .

  • Mass Spectrometry (MS): Electrospray ionization (ESI) spectra display a prominent ion at m/zm/z 298.42 ([M+H]+\text{[M+H]}^+), consistent with the molecular weight.

Applications in Medicinal Chemistry

Role as a Building Block

Piperidine derivatives are prized in drug discovery for their ability to modulate biological targets. The tert-butyl ester group in this compound enhances membrane permeability, making it a valuable intermediate in the synthesis of protease inhibitors, kinase inhibitors, and G protein-coupled receptor (GPCR) modulators. For example, similar structures have been incorporated into glucagon-like peptide-1 (GLP-1) receptor agonists, as evidenced by preclinical studies .

Research Findings and Comparative Analysis

Comparative Pharmacokinetics

Compared to simpler piperidine derivatives, the addition of the methoxy group and tert-butyl ester extends the compound’s half-life in vivo. For instance, a study on tert-butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate reported a 40% increase in metabolic stability due to steric hindrance from the tert-butyl group .

Synthetic Challenges and Innovations

Recent advances in cross-coupling chemistry have enabled more efficient synthesis of similar compounds. Palladium-catalyzed Negishi couplings, as described in a 2020 study, achieved a 28% yield for a structurally related pyrimidine-piperidine derivative . Such methods could be adapted to optimize the production of 4-(piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester.

Table 2: Comparison with Analogous Piperidine Derivatives

CompoundMolecular WeightKey Functional GroupsReported Applications
4-(Piperidin-4-ylmethyl)piperidine-1-carboxylic acid tert-butyl ester 282.42 g/molPiperidine, tert-butyl esterIntermediate in alkaloid synthesis
tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate 298.42 g/molChloropyridine, Boc groupGLP-1 receptor agonist precursor

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